Mabuterol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

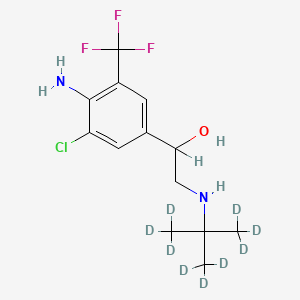

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016400 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-58-8 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Mabuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Mabuterol. This document outlines the quantitative data regarding its isotopic enrichment, details the experimental protocols for its determination, and visualizes key related pathways and workflows. This compound is frequently utilized as an internal standard in pharmacokinetic and analytical research, where its isotopic purity is a critical parameter for accurate quantification of the parent compound.[1]

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the substance that is appropriately labeled with the deuterium isotope. The following table summarizes the reported isotopic purity for this compound from various sources.

| Supplier/Source | Reported Isotopic Purity | Notes |

| Santa Cruz Biotechnology | 98% | Lot-specific data available on Certificate of Analysis. |

| Achemtek | >98% | For research and development use only.[2] |

| Tu, Y., et al. (2016) | 98.5% | Determined by ¹H NMR and liquid chromatography-tandem mass spectrometry.[3] |

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds such as this compound is crucial for their application as internal standards in quantitative analysis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS techniques, such as Electrospray Ionization (ESI-HRMS) and Ultra-Performance Liquid Chromatography coupled with HRMS (UPLC-HRMS), are powerful tools for assessing isotopic enrichment.[4]

-

Principle: HRMS distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). The high resolution allows for the separation of the signals from the deuterated compound and its non-deuterated counterpart, as well as other isotopic variants.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Infusion/Chromatography: The sample is either directly infused into the mass spectrometer (ESI-HRMS) or first separated from any impurities using UPLC.

-

Mass Spectral Acquisition: A full scan mass spectrum is acquired in a high-resolution mode.

-

Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for the expected m/z values of the deuterated (d9), partially deuterated, and non-deuterated (d0) forms of Mabuterol. The relative abundance of these species is used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structural integrity and the positions of deuterium labeling.

-

Principle: In ¹H NMR, the substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in an appropriate deuterated solvent.

-

Spectral Acquisition: Both ¹H and ²H NMR spectra are acquired.

-

Data Analysis: The ¹H NMR spectrum of this compound is compared to that of a non-deuterated Mabuterol standard to identify the sites of deuteration by observing the absence of proton signals. The ²H NMR spectrum is used to confirm the presence of deuterium at the expected positions. The integration of the remaining proton signals in the ¹H spectrum can be used to estimate the isotopic enrichment.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound using HRMS and NMR.

Caption: Workflow for Isotopic Purity Determination.

Mabuterol Signaling Pathway: β2-Adrenergic Receptor Cascade

Mabuterol acts as an agonist for the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including smooth muscle relaxation.[5][6]

Caption: β2-Adrenergic Receptor Signaling Pathway.

References

- 1. veeprho.com [veeprho.com]

- 2. achemtek.com [achemtek.com]

- 3. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Mabuterol-d9 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist Mabuterol. It is intended for researchers, scientists, and drug development professionals, offering details on its suppliers, chemical properties, synthesis, and its role in biological systems. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Mabuterol in biological samples through mass spectrometry and liquid chromatography techniques.[1]

Chemical Properties and Certificate of Analysis Data

This compound is available from various suppliers, often as a solid. The following tables summarize the key chemical identifiers and typical purity specifications for this compound and its hydrochloride salt, as commonly presented in a Certificate of Analysis.

Table 1: Chemical Identifiers for this compound and this compound Hydrochloride

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 1246819-58-8[1][2][3][4][5] | 1353867-83-0[6][7][8][9] |

| Molecular Formula | C₁₃H₉D₉ClF₃N₂O[3][4] | C₁₃H₁₀D₉Cl₂F₃N₂O[6][9] |

| Molecular Weight | 319.8 g/mol [3][4] | 356.26 g/mol [6][9] |

| Synonyms | Ambuterol-d9[1] | 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butyl-D9-amino-ethanol hydrochloride[10] |

Table 2: Typical Product Specifications

| Specification | This compound | This compound Hydrochloride |

| Appearance | Off-White Solid[3] | White Solid[9] |

| Purity | ≥98%[3] | ≥98%[9] |

| Storage Conditions | 2-8°C[3][4] | 2-8°C[9] |

| Shipping | Shipped with blue ice or at room temperature[3][4] | Shipped with blue ice[9] |

Suppliers of this compound

A variety of chemical suppliers offer this compound and its hydrochloride salt for research purposes. A selection of these suppliers is listed below.

-

Analytical Standard Solutions (A2S)[11]

-

DC Chemicals[2]

-

GlpBio[4]

-

Santa Cruz Biotechnology[5]

-

Veeprho[1]

-

WITEGA Laboratorien Berlin-Adlershof GmbH[7]

Experimental Protocols

Synthesis of this compound

A synthetic route for deuterium-labeled this compound has been described, resulting in high isotopic abundance.[15][16] The general synthesis of the parent compound, Mabuterol, involves several key steps which can be adapted for the deuterated version. The synthesis of Mabuterol starts from 2-(Trifluoromethyl)aniline.[17] A key step in producing the deuterated analog involves the use of deuterated reagents. A described synthesis of D9-Mabuterol achieves an isotopic abundance of 98.5% with good purity, as confirmed by ¹H NMR and liquid chromatography-tandem mass spectrometry.[15][16]

The following diagram outlines a generalized workflow for a chemical synthesis and purification process applicable to labeled compounds like this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound|CAS 1246819-58-8|DC Chemicals [dcchemicals.com]

- 3. achemtek.com [achemtek.com]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound hydrochloride - [witega.de]

- 8. Mabuterol D9 Hydrochloride | CAS No- 1353867-83-0 | Simson Pharma Limited [simsonpharma.com]

- 9. achemtek.com [achemtek.com]

- 10. Mabuterol D9 Hydrochloride | CAS No- 1353867-83-0 | Simson Pharma Limited [simsonpharma.com]

- 11. Mabuterol D9 [a-2-s.com]

- 12. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 13. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mabuterol - Wikipedia [en.wikipedia.org]

mechanism of action of Mabuterol and its deuterated form

An In-depth Technical Guide to the Mechanism of Action of Mabuterol and its Deuterated Form

Introduction

Mabuterol is a selective beta-2 (β2) adrenergic receptor agonist known for its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma.[1][2] Advances in pharmaceutical chemistry have introduced deuteration as a strategy to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a detailed examination of the mechanism of action of Mabuterol and explores the anticipated impact of deuteration on its metabolic fate and clinical utility. The core pharmacodynamic action of a deuterated drug is expected to remain identical to its non-deuterated counterpart, as the modification does not alter the molecular shape or receptor affinity.[3] The primary advantages of deuteration lie in altering the drug's pharmacokinetics, potentially leading to improved efficacy and safety profiles.[4]

Section 1: Mabuterol - Mechanism of Action

Mabuterol exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[1][5]

Signaling Pathway

The activation of the β2-adrenergic receptor by Mabuterol initiates a well-defined intracellular signaling cascade:[6][7][8]

-

Receptor Binding: Mabuterol binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein releases its α-subunit (Gαs), which is bound to GTP.[5][7]

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).[7]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[6][8] This cascade of events ultimately leads to the relaxation of the airway smooth muscle, causing bronchodilation.[6]

Quantitative Data: Potency and Selectivity

Studies comparing Mabuterol to other β-agonists have provided quantitative data on its potency and selectivity.

| Parameter | Mabuterol | Isoprenaline | Salbutamol | Reference |

| Bronchodilating Potency (i.v. in guinea pigs) | Less potent | More potent | More potent | [2] |

| Bronchodilating Potency (oral in guinea pigs) | 26-102x more potent | - | - | [2] |

| Selectivity Ratio (Bronchial vs. Cardiac) | ~7.4x more selective | - | Less selective | [2] |

| Optimal Single Dose (Human Asthmatics) | 50 micrograms | - | - | [9] |

Experimental Protocols

The pharmacological properties of Mabuterol have been characterized through various in vitro and in vivo experiments.

-

Isolated Tracheal Muscle Assay (In Vitro):

-

Objective: To determine the direct relaxant effect on airway smooth muscle.

-

Methodology: Tracheal muscle strips are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution. The muscle is contracted with an agent like histamine or acetylcholine. The test compound (Mabuterol) is then added in increasing concentrations to measure its ability to relax the pre-contracted tissue. The effect is measured as a percentage of relaxation, and potency (e.g., EC50) is calculated. Propranolol, a beta-blocker, is used to confirm that the relaxation is mediated by β-adrenoceptors.[2]

-

-

Bronchial Resistance Assay (In Vivo):

-

Objective: To assess the bronchodilatory effect in a living organism.

-

Methodology: Anesthetized guinea pigs are ventilated, and bronchial resistance is measured. A bronchoconstrictor (e.g., acetylcholine, histamine, or serotonin) is administered to induce an increase in resistance. Mabuterol is then administered intravenously or intraduodenally, and its ability to inhibit the induced bronchoconstriction is quantified. The duration of action is also recorded.[2]

-

-

Experimental Asthma Model (In Vivo):

-

Objective: To evaluate the protective effect against asthmatic responses.

-

Methodology: Conscious guinea pigs are exposed to an aerosolized bronchoconstrictor (e.g., acetylcholine or an antigen for sensitized animals) to induce an asthma-like attack. The protective effect of orally or subcutaneously administered Mabuterol is determined by its ability to prevent or delay the onset of respiratory distress.[2]

-

Section 2: Deuterated Mabuterol - A Pharmacokinetic Approach

While no specific deuterated version of Mabuterol is currently marketed, the principles of deuteration provide a strong theoretical basis for its potential development. Deuteration involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[10]

The Deuterium Kinetic Isotope Effect (KIE)

The core principle behind the utility of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, it requires more energy to break a C-D bond.

This difference is particularly relevant for metabolic pathways, such as those mediated by cytochrome P450 (CYP450) enzymes, where the cleavage of a C-H bond is often the rate-limiting step in a drug's breakdown.[3][11] By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of metabolism at that position can be significantly slowed.[4] This can lead to several advantageous changes in the drug's pharmacokinetic profile.[12]

Expected Impact on Mabuterol

The mechanism of action of a deuterated Mabuterol at the β2-adrenergic receptor would be identical to that of the parent compound. The key differences would manifest in its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: Deuteration at a known site of metabolism on the Mabuterol molecule would be expected to decrease its rate of enzymatic degradation. This could lead to a longer plasma half-life.[10]

-

Pharmacokinetics: A slower metabolism would likely result in a lower clearance rate and an increased area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.[12]

-

Dosing and Efficacy: The improved pharmacokinetic profile could allow for less frequent dosing or a lower required dose to achieve the same therapeutic effect, potentially improving patient compliance.[4]

-

Metabolite Profile: Deuteration can sometimes alter the metabolic pathway, a phenomenon known as "metabolic switching."[3] This could potentially reduce the formation of undesirable or toxic metabolites, thereby improving the drug's overall safety profile.[12]

Anticipated Clinical Implications

The table below summarizes the potential changes and clinical benefits of a deuterated Mabuterol compared to its non-deuterated form.

| Pharmacokinetic Parameter | Expected Change with Deuteration | Potential Clinical Implication | Reference |

| Metabolic Rate | Decreased | Longer duration of action | [10] |

| Plasma Half-life (t½) | Increased | Less frequent dosing, more stable plasma concentrations | [11][12] |

| Area Under the Curve (AUC) | Increased | Enhanced drug exposure, potentially lower required dose | [12] |

| Formation of Toxic Metabolites | Potentially Reduced | Improved safety and tolerability profile | [3][4] |

Conclusion

Mabuterol is a selective β2-adrenergic receptor agonist that induces bronchodilation through a well-characterized Gs-protein-cAMP-PKA signaling pathway. The application of deuteration represents a sophisticated medicinal chemistry strategy aimed not at altering this fundamental mechanism, but at optimizing the drug's pharmacokinetic behavior. By leveraging the kinetic isotope effect, a deuterated form of Mabuterol could exhibit enhanced metabolic stability, a longer half-life, and an improved safety profile. This approach holds the promise of refining the therapeutic properties of established molecules, potentially leading to more effective and convenient treatment regimens for respiratory diseases.

References

- 1. Mabuterol - Wikipedia [en.wikipedia.org]

- 2. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. First clinical studies on mabuterol. A summarizing report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Applications of Mabuterol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological applications of Mabuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Mabuterol. This document details its primary role as an internal standard in pharmacokinetic and metabolic studies, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates associated biological pathways and workflows.

Introduction

Mabuterol is a selective β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma. Structurally related to clenbuterol, it exerts its therapeutic effects by relaxing the smooth muscle of the airways.

This compound is a stable isotope-labeled version of Mabuterol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2] The near-identical physicochemical properties to the parent compound ensure that this compound co-elutes and experiences similar ionization efficiency, thereby correcting for variability during sample preparation and analysis.[2] Its primary application lies in the precise quantification of Mabuterol in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Mabuterol functions as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to bronchodilation.

The binding of Mabuterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets within the smooth muscle cells of the airways, ultimately resulting in muscle relaxation and bronchodilation.

Figure 1: Simplified signaling cascade of Mabuterol at the β2-adrenergic receptor.

Pharmacokinetic Profile of Mabuterol

The use of this compound as an internal standard has been instrumental in delineating the pharmacokinetic profile of Mabuterol. Studies in both animal models and humans have provided key insights into its absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Mabuterol from published studies.

Table 1: Single-Dose Pharmacokinetics of Mabuterol in Humans

| Parameter | Value | Units | Reference |

| Dose | 40 | µg (oral solution) | [3] |

| Cmax (Peak Plasma Concentration) | 96 - 160 | pg/mL | [3] |

| Tmax (Time to Peak Concentration) | 1.5 - 3.2 | hours | [3] |

| t½β (Elimination Half-life) | 20 - 30 | hours | [3] |

| CL/F (Apparent Clearance) | 3.0 | mL/min/kg | [3] |

| Vβ/F (Apparent Volume of Distribution) | 5.8 | L/kg | [3] |

Table 2: Enantioselective Pharmacokinetics of Mabuterol in Rats

| Parameter | R-Mabuterol | S-Mabuterol | Units | Reference |

| Dose | 10 (racemate) | 10 (racemate) | mg/kg (i.g.) | [1] |

| Cmax | 266.8 | 277.9 | ng/mL | [1] |

| Tmax | 5.3 | 5.7 | hours | [1] |

| AUC(0-∞) | 5938.9 | 4446.1 | ng·h/mL | [1] |

| t½ (Half-life) | 14.5 | 9.6 | hours | [1] |

Experimental Protocols

The quantification of Mabuterol in biological matrices, facilitated by the use of this compound, typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Mabuterol Quantification in Plasma

This protocol is a representative example synthesized from established methods for β2-agonist analysis.

4.1.1 Sample Preparation (Solid-Phase Extraction)

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.

-

Sample Pre-treatment: Thaw plasma samples. To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex.

-

Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Figure 2: General workflow for the extraction of Mabuterol from plasma samples.

4.1.2 LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Mabuterol: Q1: m/z 311.1 -> Q3: m/z 238.1 (Example transition, requires empirical determination).

-

This compound: Q1: m/z 320.1 -> Q3: m/z 247.1 (Example transition, requires empirical determination).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

4.1.3 Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

-

Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

-

Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) at multiple quality control (QC) concentrations (low, mid, high).

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Recovery: Extraction efficiency of the analyte and internal standard.

-

Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the biological matrix.

Conclusion

This compound is an indispensable tool in the pharmacological investigation of Mabuterol. Its use as an internal standard enables the generation of high-quality, reliable quantitative data essential for pharmacokinetic and metabolic research. The methodologies outlined in this guide provide a framework for the accurate measurement of Mabuterol in biological systems, supporting further research into its therapeutic potential and clinical pharmacology. The continued application of such precise analytical techniques is fundamental to advancing our understanding of β2-adrenergic agonists and their role in drug development.

References

An In-depth Technical Guide to the Safety and Handling of Mabuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Mabuterol-d9, a deuterated analog of Mabuterol. Given that the toxicological properties of this compound have not been thoroughly investigated, adherence to stringent safety protocols is imperative. This document is intended for use by qualified individuals trained in handling potentially hazardous chemicals.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound primarily used as an internal standard in analytical and pharmacokinetic research.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1246819-58-8 | [2][3] |

| Molecular Formula | C13H9D9ClF3N2O | [2] |

| Molecular Weight | 319.8 g/mol | [2] |

| Form | Solid | [2] |

| Color | Off-White | [2] |

| Purity | >98% | [2] |

| Storage Conditions | 2-8°C | [2][4] |

A hydrochloride salt version of this compound is also available with CAS Number 1353867-83-0.[4][5][6]

Hazard Identification and Classification

This compound hydrochloride is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation (Category 2) [7]

-

Serious Eye Irritation (Category 2) [7]

-

Skin Sensitisation (Category 1) [7]

The signal word is Warning , and the corresponding hazard statements are:

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H319: Causes serious eye irritation.[7]

It is important to note that the toxicological properties of this compound have not been fully investigated.[7] Therefore, it should be handled as a potentially hazardous substance.

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific experimental protocols in the available literature, a general procedure for handling potent chemical compounds is provided. This should be adapted to specific laboratory conditions and experimental designs.

3.1. Personal Protective Equipment (PPE)

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[8] Contaminated gloves should be replaced immediately.[8] Consider double gloving.[8]

-

Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection : Wear a lab coat, and consider protective shoe covers.[8]

-

Respiratory Protection : If dust is generated, use a dust respirator.[8]

3.2. Handling

-

Avoid all personal contact, including inhalation of dust.[8]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.[8] Use dry clean-up procedures like vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water to prevent dust from becoming airborne.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as oxidizing agents, reducing agents, and water.[7]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately wash out with fresh running water.[8] Ensure complete irrigation by keeping eyelids apart and moving them.[8] Consult a physician.[7] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Flush skin and hair with running water and soap if available.[8] Consult a physician.[7] |

| Inhalation | Remove from the contaminated area to fresh air.[8] Lay the patient down and keep them warm and rested.[8] If not breathing, give artificial respiration.[7] Consult a physician.[7] |

| Ingestion | Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Consult a physician.[7] |

Accidental Release and Disposal

5.1. Spills

-

Minor Spills : Use dry clean-up procedures and avoid generating dust.[8] Vacuum or sweep up the material and place it in a suitable container for disposal.[8] A vacuum cleaner must be fitted with a HEPA filter.[8]

-

Major Spills : Clear the area of personnel and move upwind.[8] Alert emergency responders and inform them of the location and nature of the hazard.[8]

5.2. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.[7]

-

A hierarchy of controls for waste is suggested: Reduction, Reuse, Recycling, and finally, Disposal if all other options are exhausted.[8]

Visualizations

Caption: General workflow for the safe handling of this compound.

Caption: Hierarchy of controls for managing chemical exposure risks.

References

- 1. veeprho.com [veeprho.com]

- 2. achemtek.com [achemtek.com]

- 3. This compound | C13H18ClF3N2O | CID 71312572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achemtek.com [achemtek.com]

- 5. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 6. This compound hydrochloride - [witega.de]

- 7. hpc-standards.com [hpc-standards.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of Mabuterol-d9 in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Mabuterol-d9, a deuterated analog of the β2-adrenergic agonist, Mabuterol. Due to the limited availability of precise quantitative solubility data in public literature and supplier documentation, this document focuses on providing known qualitative solubility information and comprehensive experimental protocols for researchers to determine precise solubility values in their laboratories.

Overview of this compound

This compound is the deuterium-labeled version of Mabuterol, utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. Understanding its solubility in various organic solvents is critical for the preparation of stock solutions, formulation development, and ensuring accuracy in experimental assays.

Chemical Properties:

-

Molecular Formula: C₁₃H₉D₉ClF₃N₂O

-

Molecular Weight: Approximately 319.80 g/mol

Solubility Data

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent | Compound Form | Solubility | Source |

| Chloroform | This compound Hydrochloride | Slightly Soluble | Supplier Data |

| Methanol | This compound Hydrochloride | Slightly Soluble | Supplier Data |

| Acetonitrile | This compound Hydrochloride | Soluble | Commercial Solution |

Note: The solubility of the free base form of this compound may differ from its hydrochloride salt.

General laboratory practice for compounds of this nature suggests that Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions. To enhance solubility, warming the solution to approximately 37°C and using an ultrasonic bath can be effective.[1]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility values, this section details the standard methodologies for kinetic and thermodynamic solubility testing.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[2][3][4][5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1-2.5%) to minimize its effect on solubility.[6][7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours), allowing for rapid precipitation of the compound.

-

Detection and Quantification: The amount of precipitate is measured to determine the solubility limit. Common detection methods include:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

Direct UV/LC-MS Analysis: The plate is filtered to separate the solid from the dissolved compound. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing against a standard curve.[6][8]

-

Workflow for Kinetic Solubility Assay:

Caption: Workflow for determining the kinetic solubility of a compound.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the gold standard. It is often used in later-stage preclinical development.[3][9][10]

Methodology:

-

Sample Preparation: Add an excess amount of solid (powder) this compound to the selected organic solvent in a vial. This ensures that a saturated solution is formed.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that the solution has reached equilibrium with the undissolved solid.

-

Phase Separation: After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear, saturated supernatant is accurately measured, usually by a validated HPLC-UV or LC-MS/MS method against a calibration curve.

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for determining the thermodynamic solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible sources, this guide provides the foundational knowledge for researchers. The qualitative data presented offers a starting point for solvent selection. Furthermore, the detailed experimental protocols for both kinetic and thermodynamic solubility assays equip drug development professionals with the necessary tools to determine precise solubility values tailored to their specific experimental conditions and formulation needs. It is recommended that researchers perform these assays in their own laboratories to generate the robust data required for their studies.

References

- 1. glpbio.com [glpbio.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

Navigating the Stability Landscape of Mabuterol-d9 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical considerations for the storage and stability of Mabuterol-d9 solutions. While specific public data on the stability of this compound is limited, this document consolidates established principles of pharmaceutical stability testing, protocols for related β2-adrenergic agonists, and the known signaling pathways of Mabuterol to equip researchers with a robust framework for their investigations.

Storage and Handling of this compound

Proper storage is paramount to ensure the integrity and purity of this compound. Based on supplier recommendations and general best practices for deuterated compounds, the following conditions are advised:

-

Solid Form: this compound and its hydrochloride salt should be stored at 2-8°C.

-

Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

When preparing solutions, the choice of solvent is critical and should be based on the solubility of the specific salt form of this compound. For instance, some suppliers offer this compound hydrochloride as a solution in acetonitrile. To enhance solubility, gentle warming to 37°C and ultrasonication may be employed.

Quantitative Stability Data

Currently, there is a lack of publicly available quantitative stability data specifically for this compound. However, a study on the non-deuterated analogue, Mabuterol, indicated that standard solutions in methanol were stable for at least 9 months when stored in a refrigerator. This provides a preliminary indication of its general stability.

For rigorous drug development, it is essential to generate specific stability data for this compound under various conditions. The following table template is provided for researchers to systematically record their findings from long-term and accelerated stability studies.

| Storage Condition | Time Point | This compound Concentration (µg/mL) | % of Initial Concentration | Total Degradation Products (%) | Appearance of Solution |

| Long-Term Stability | |||||

| 2-8°C | Initial | 100 | 0 | Clear, colorless | |

| 3 Months | |||||

| 6 Months | |||||

| 9 Months | |||||

| 12 Months | |||||

| Accelerated Stability | |||||

| 25°C / 60% RH | Initial | 100 | 0 | Clear, colorless | |

| 1 Month | |||||

| 3 Months | |||||

| 6 Months | |||||

| 40°C / 75% RH | Initial | 100 | 0 | Clear, colorless | |

| 1 Month | |||||

| 3 Months | |||||

| 6 Months |

Experimental Protocols for Stability Assessment

The following are detailed, albeit generalized, protocols for conducting stability studies on this compound solutions, based on ICH guidelines and common practices for similar molecules.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV or LC-MS/MS method.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

-

Column and Mobile Phase Screening:

-

Column: Screen various C18 and C8 columns of different particle sizes and dimensions.

-

Mobile Phase A: Aqueous buffer (e.g., ammonium formate, phosphate buffer) at different pH values (e.g., 3, 5, 7).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile, methanol).

-

-

Gradient Optimization: Develop a gradient elution program to achieve optimal separation of the parent drug and all degradation products observed in the forced degradation studies.

-

Detector Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectra of this compound and its degradation products. A photodiode array (PDA) detector is recommended.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizing the Mechanism of Action: Signaling Pathway and Experimental Workflow

Mabuterol is a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic signaling pathway. The following diagrams illustrate this pathway and a typical workflow for a stability study.

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Caption: Workflow for a comprehensive stability study of this compound.

The Indispensable Role of Deuterium Labeling in Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the quest for precision and accuracy is paramount. Quantitative analysis, often performed using liquid chromatography-mass spectrometry (LC-MS), relies on the use of internal standards to correct for variability inherent in sample preparation and analysis. Among the various types of internal standards, deuterium-labeled compounds have emerged as a gold standard, offering a level of accuracy that is often unattainable with other methods. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations of using deuterium-labeled internal standards.

Core Principles: Why Deuterium?

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which increases its mass.[1] When hydrogen atoms in a drug molecule are strategically replaced with deuterium atoms, a deuterium-labeled internal standard (DIS) is created. This standard is chemically almost identical to the analyte of interest.[2] This near-identical chemical nature is the cornerstone of its effectiveness.

The fundamental principle behind using a DIS is that it will behave virtually identically to the unlabeled analyte throughout the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization in the mass spectrometer.[3] Any sample loss, degradation, or variation in instrument response that affects the analyte will also affect the DIS to the same extent. By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the DIS's signal can be used for accurate quantification, effectively normalizing for a wide range of experimental variations.[3]

The Analytical Workflow: A Corrective Mechanism

The use of a deuterium-labeled internal standard is a systematic approach to mitigate analytical variability. The following workflow illustrates how a DIS corrects for potential errors at each stage of the analysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of β-Agonists Using Mabuterol-d9 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of β-adrenergic agonists in complex biological matrices. The use of Mabuterol-d9 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the underlying biological pathway and analytical workflow, intended for researchers, scientists, and professionals in drug development and food safety testing.

Introduction

Mabuterol is a β2-adrenergic receptor agonist that has been investigated for its bronchodilatory effects.[4][5][6][7] Due to the potential for off-label use as a growth promoter in livestock, sensitive and specific analytical methods are required for its detection and quantification in various biological samples.[8][9] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis, as they exhibit similar chemical and physical properties to the analyte of interest, co-elute chromatographically, and correct for variations in sample preparation and instrument response.[1][2][3][10] this compound, a deuterated analog of Mabuterol, serves as an ideal internal standard for the accurate quantification of Mabuterol and other related β-agonists.[8] This application note presents a validated LC-MS/MS method employing this compound for high-throughput screening and quantification.

Signaling Pathway of β2-Adrenergic Receptor Agonists

Mabuterol, as a β2-adrenergic receptor agonist, exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response, such as smooth muscle relaxation in the bronchi.

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of β-agonists from animal tissue (muscle, liver). Modifications may be required for other matrices such as urine or feed.

Materials:

-

Homogenized tissue sample

-

This compound internal standard working solution (100 ng/mL in methanol)

-

0.05 M Ammonium acetate buffer (pH 5.2)

-

β-glucuronidase/arylsulfatase

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.

-

Add 10 mL of 0.05 M ammonium acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase/arylsulfatase solution and vortex for 1 minute.

-

Incubate the sample at 37°C for 16 hours (overnight) to ensure complete hydrolysis of conjugated metabolites.

-

Allow the sample to cool to room temperature.

-

Add 20 mL of acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from step 7 onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol containing 2% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Gas Flow | Optimized for specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Mabuterol | 311.1 | 237.1 (Quantifier) | 15 |

| 311.1 | 217.1 (Qualifier) | 25 |

| This compound | 320.1 | 238.1 | 15 |

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram. This streamlined process ensures high-throughput and reliable results.

Figure 2: LC-MS/MS Experimental Workflow.

Quantitative Data and Performance

The method was validated for several performance characteristics, including linearity, recovery, precision, and limit of detection (LOD). The use of this compound as an internal standard provided excellent correction for matrix effects, leading to high data quality.

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 50 ng/mL |

| Limit of Detection (LOD) | 0.05 µg/kg in tissue |

| Limit of Quantitation (LOQ) | 0.1 µg/kg in tissue |

| Recovery | 92% - 108% |

| Precision (RSD) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of Mabuterol and other β-agonists in complex biological matrices. The excellent linearity, recovery, and precision make this method suitable for both research and routine monitoring applications in fields such as food safety, animal health, and pharmaceutical analysis. The provided protocols and workflows can be readily adapted to specific laboratory needs, ensuring accurate and defensible analytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Quantitative performance of internal standard platforms for absolute protein quantification using multiple reaction monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vetdergikafkas.org [vetdergikafkas.org]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mabuterol in Biological Matrices using Mabuterol-d9

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Mabuterol in biological matrices. The use of a stable isotope-labeled internal standard, Mabuterol-d9, ensures high accuracy and precision. The described protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters, making it suitable for researchers, scientists, and professionals in drug development and related fields.

Introduction

Mabuterol is a selective β2-adrenergic receptor agonist.[1] Its detection and quantification in biological samples are crucial for pharmacokinetic studies, drug monitoring, and in the context of anti-doping control. This document provides a comprehensive protocol for a highly selective and sensitive LC-MS/MS method for the determination of Mabuterol, employing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variations in sample processing.

Chemical Structures

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Mabuterol | [Image of Mabuterol structure] | C₁₃H₁₈ClF₃N₂O | 310.75[1] |

| This compound | [Image of this compound structure] | C₁₃H₉D₉ClF₃N₂O | 319.80[2][3] |

Experimental

Materials and Reagents

-

Mabuterol reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, 98% isotopic purity)[2]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mabuterol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Mabuterol stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: To 1 mL of the biological sample (e.g., plasma), add 20 µL of the 100 ng/mL IS working solution and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[5][6] |

| Source Temperature | 150°C[5][6] |

| Desolvation Temperature | 400°C[5][6] |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions and Parameters

The following MRM transitions and optimized parameters should be used for the quantification and confirmation of Mabuterol and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mabuterol (Quantifier) | 311.1 | 238.1 | 100 | 25 |

| Mabuterol (Qualifier) | 311.1 | 167.1 | 100 | 35 |

| This compound (Internal Standard) | 320.1 | 247.1 | 100 | 25 |

Results and Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the key quantitative data.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and accurate tool for the quantification of Mabuterol in biological matrices. The use of a deuterated internal standard, this compound, ensures the robustness of the assay. This method is well-suited for applications in clinical and research settings where precise measurement of Mabuterol is required.

References

Application Note: Quantification of Mabuterol in Human Urine using Isotope Dilution LC-MS/MS with Mabuterol-d9

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Mabuterol in human urine samples. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution is employed with the use of Mabuterol-d9 as an internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical research, and doping control analysis.

Introduction

Mabuterol is a selective β2 adrenergic receptor agonist that has been investigated for its bronchodilatory effects.[1] Accurate and reliable quantification of Mabuterol in biological matrices such as urine is crucial for understanding its pharmacokinetic profile and for monitoring its use. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of beta-agonists due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to improved method performance.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Mabuterol from urine, followed by LC-MS/MS analysis. The method has been validated to demonstrate its suitability for the quantitative analysis of Mabuterol in a research setting.

Experimental

Materials and Reagents

-

Mabuterol hydrochloride (analytical standard)

-

This compound (internal standard)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1200 Infinity LC system or equivalent)

-

Tandem mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS system or equivalent) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound internal standard solution (100 ng/mL in methanol). Vortex for 10 seconds. Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

-

Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 40 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Mabuterol | 311.1 | 238.0 | 15 |

| This compound | 320.1 | 247.0 | 15 |

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity: The method demonstrated excellent linearity over a concentration range of 0.1 to 50 ng/mL for Mabuterol in urine. The calibration curve, constructed by plotting the peak area ratio of Mabuterol to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99.

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.

Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.5 | 98.5 | 4.2 |

| Medium | 5.0 | 101.2 | 3.1 |

| High | 40.0 | 99.8 | 2.5 |

The results indicate that the method is both accurate and precise for the quantification of Mabuterol in urine.

Visualizations

Caption: Experimental workflow for Mabuterol quantification.

References

Application Note: Determination of Mabuterol in Tissue Samples by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive bioanalytical method for the quantification of Mabuterol in various tissue samples. The described protocol utilizes a robust sample preparation procedure involving tissue homogenization followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, residue analysis, or other bioanalytical applications involving Mabuterol in tissue matrices.

Introduction

Mabuterol is a selective β2-adrenergic agonist that has been investigated for its bronchodilator properties. The illegal use of Mabuterol as a growth promoter in livestock necessitates sensitive and specific analytical methods for its detection in animal tissues to ensure food safety.[1][2] Furthermore, understanding the tissue distribution and pharmacokinetics of Mabuterol is crucial in drug development and toxicological studies.[3] This application note provides a detailed protocol for the extraction and quantification of Mabuterol in tissue samples using LC-MS/MS, a technique widely adopted for its high sensitivity and specificity in bioanalysis.[1][4]

Experimental Workflow

Figure 1. A generalized workflow for the bioanalytical method of Mabuterol in tissue samples.

Materials and Reagents

-

Mabuterol analytical standard

-

Internal Standard (IS), e.g., Clenbuterol-d9

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ammonia solution

-

Water, deionized or Milli-Q

-

Sodium acetate

-

β-glucuronidase

-

Perchloric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Tissue homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of Mabuterol in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Clenbuterol-d9) at an appropriate concentration in methanol.

-

Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation

A general procedure for tissue sample preparation is as follows, which may require optimization based on the specific tissue matrix.

-

Homogenization: Weigh approximately 1-2 g of the tissue sample and homogenize it with 5-10 mL of a suitable buffer (e.g., 0.2 M sodium acetate, pH 5.2) until a uniform consistency is achieved.[2]

-

Enzymatic Hydrolysis (Optional): To cleave potential glucuronide conjugates, add β-glucuronidase (e.g., 250 µL of 1000 U/mL) to the homogenate. Vortex and incubate at 37°C for several hours (e.g., 16 hours).[2]

-

Protein Precipitation: Add an equal volume of cold acetonitrile or a strong acid like perchloric acid to the homogenate to precipitate proteins.[5] Vortex vigorously.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for the subsequent solid-phase extraction.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by deionized water.

-

Loading: Load the collected supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water and then with a low percentage of methanol in water to remove interferences.

-

Elution: Elute the analyte of interest using a small volume of an appropriate solvent. For example, 5 mL of 5% ammonia solution in methanol can be used.[2]

Final Sample Preparation and Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the mobile phase.[2]

-

Filtration/Centrifugation: Filter the reconstituted sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mabuterol | [Insert Value] | [Insert Value] | [Insert Value] |

| [Insert Value] | [Insert Value] | [Insert Value] | |

| IS | [Insert Value] | [Insert Value] | [Insert Value] |

(Note: Specific m/z values for precursor and product ions and optimal collision energies should be determined by direct infusion of the analytical standard on the specific mass spectrometer being used.)

Method Validation Parameters

A summary of typical acceptance criteria for method validation is provided below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification of the analyte. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

Quantitative Data Summary

The following tables represent example data that should be generated during method validation.

Table 1: Calibration Curve for Mabuterol in Tissue

| Concentration (ng/g) | Peak Area Ratio (Analyte/IS) |

| 0.1 | [Insert Data] |

| 0.2 | [Insert Data] |

| 0.5 | [Insert Data] |

| 1.0 | [Insert Data] |

| 5.0 | [Insert Data] |

| 10.0 | [Insert Data] |

| 25.0 | [Insert Data] |

| 50.0 | [Insert Data] |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=5) | Accuracy (%) | Precision (CV, %) |

| LLOQ | 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |

| Low QC | 0.3 | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | 40.0 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low QC | [Insert Data] | [Insert Data] |

| High QC | [Insert Data] | [Insert Data] |

Conclusion